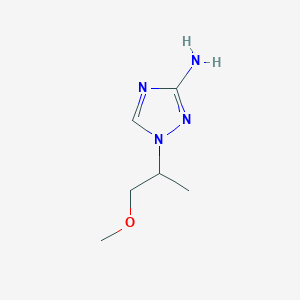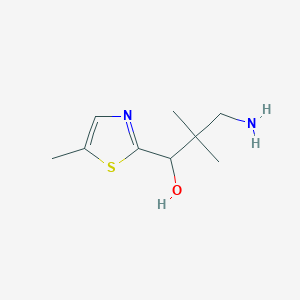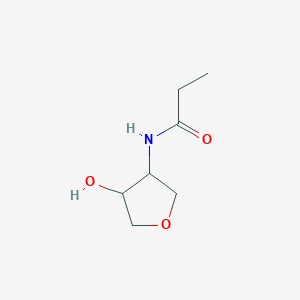![molecular formula C10H13N3 B13158819 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an imidazo[1,2-a]pyridine intermediate. This intermediate is then subjected to further functionalization to introduce the propan-1-amine group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the propan-1-amine group.
Imidazo[1,2-a]pyrimidine: Similar heterocyclic structure with different nitrogen positioning.
Pyridin-2-ylimidazole: Contains a similar imidazole ring fused with a pyridine ring.
Uniqueness
3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine is unique due to the presence of the propan-1-amine group, which can enhance its biological activity and solubility. This structural modification can lead to improved pharmacokinetic properties and therapeutic potential compared to its analogs .
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-imidazo[1,2-a]pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h1-2,5,7-8H,3-4,6,11H2 |
Clé InChI |
COJSGXJUUFCTIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN2C=C1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)

![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)



amine](/img/structure/B13158784.png)







